
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that features a thiadiazine ring. This compound is notable for its unique structure, which includes sulfur and nitrogen atoms within the ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of dithiocarbamate salts with formaldehyde. The process begins with the formation of a dithiocarbamate intermediate, which then undergoes cyclization in the presence of formaldehyde to form the thiadiazine ring . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Applications De Recherche Scientifique
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone can be compared with other thiadiazine derivatives, such as:
1,2,4-Thiadiazinane 1,1-dioxide: Known for its biological activity and use in medicinal chemistry.
1,3,5-Thiadiazine-2-thione: Notable for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
77152-28-4 |
|---|---|
Formule moléculaire |
C5H8N2O4S |
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
2,6-dimethyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C5H8N2O4S/c1-6-4(8)3-5(9)7(2)12(6,10)11/h3H2,1-2H3 |
Clé InChI |
KEKAHHKDONSMCX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(=O)N(S1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


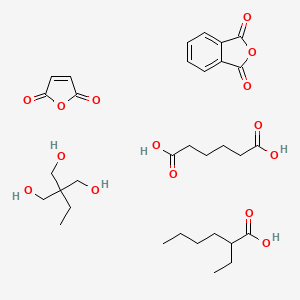
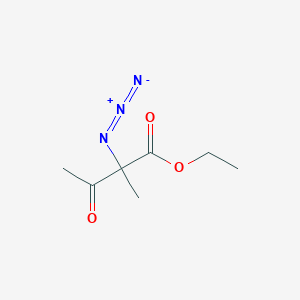
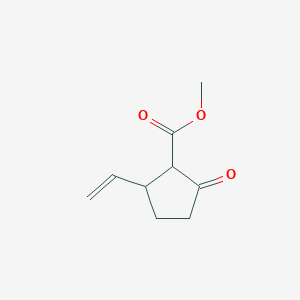
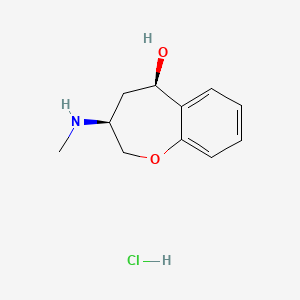
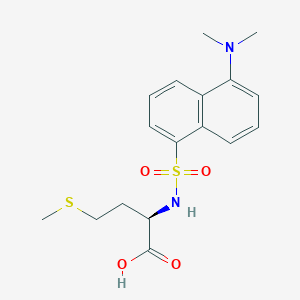
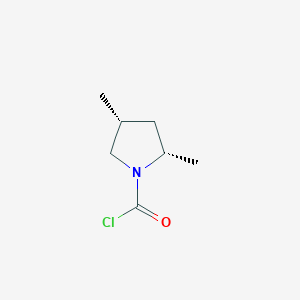
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
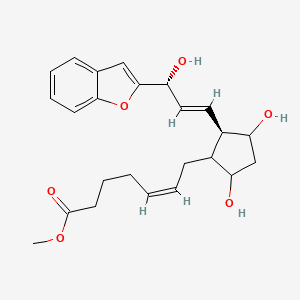
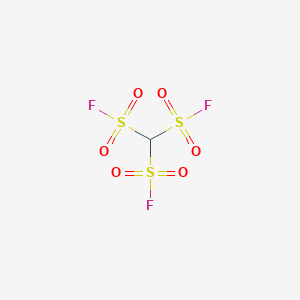
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
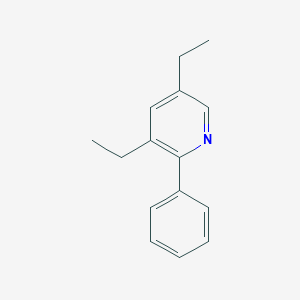

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

